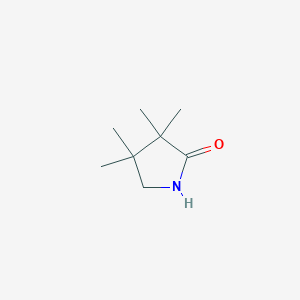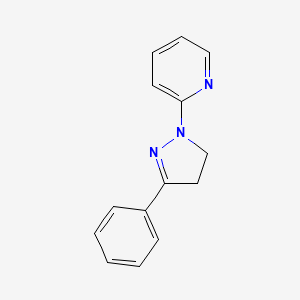![molecular formula C16H26NO3P B14534927 Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate CAS No. 62269-73-2](/img/structure/B14534927.png)
Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate is a chemical compound with a complex structure that includes a phosphonate group, a cyclohexyl ring, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate typically involves the reaction of a phosphonic acid derivative with a suitable cyclohexylamine derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or signaling.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and signaling pathways, ultimately affecting the biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Diprop-2-en-1-yl [1-(diethylamino)cyclohexyl]phosphonate: A similar compound with an alkene group instead of an alkyne group.
Phosphonic acid, [1-(diethylamino)cyclohexyl]-, di-2-propenyl ester: Another related compound with a different ester group.
Uniqueness
Diprop-2-yn-1-yl [1-(diethylamino)cyclohexyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the alkyne group, in particular, allows for unique reactions and applications that are not possible with similar compounds containing alkene or alkane groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62269-73-2 |
|---|---|
Molecular Formula |
C16H26NO3P |
Molecular Weight |
311.36 g/mol |
IUPAC Name |
1-bis(prop-2-ynoxy)phosphoryl-N,N-diethylcyclohexan-1-amine |
InChI |
InChI=1S/C16H26NO3P/c1-5-14-19-21(18,20-15-6-2)16(17(7-3)8-4)12-10-9-11-13-16/h1-2H,7-15H2,3-4H3 |
InChI Key |
WYXIZLJUNAAQCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(CCCCC1)P(=O)(OCC#C)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


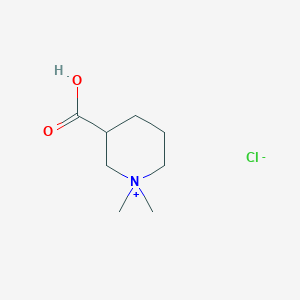
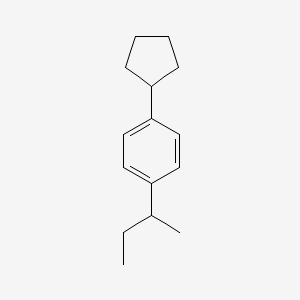
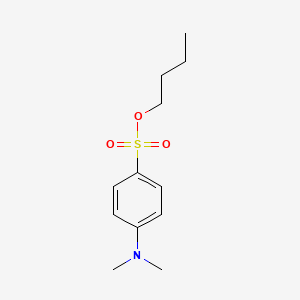
![13-Bromo-13-fluorobicyclo[10.1.0]tridecane](/img/structure/B14534863.png)
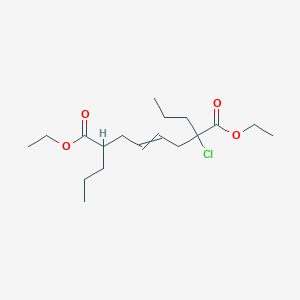
![2-[(5-Nitrothiophen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14534871.png)
![6,6-Dimethyl-4-[(propan-2-yl)oxy]-1,5,6,7-tetrahydro-2H-azepin-2-one](/img/structure/B14534876.png)
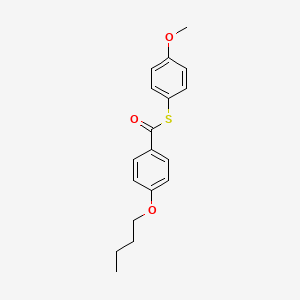
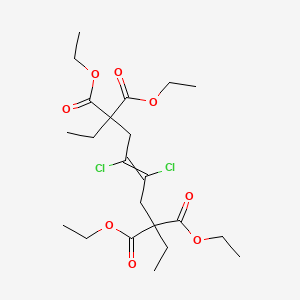
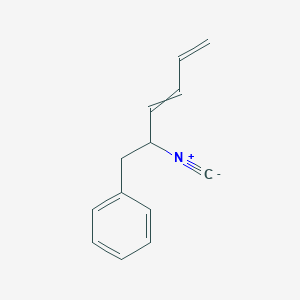
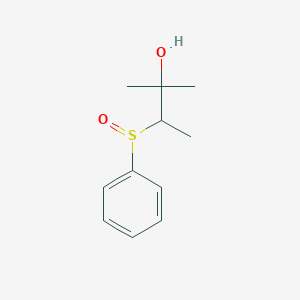
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinyl)naphthalene-2,3-dione](/img/structure/B14534910.png)
